5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Overview
Description
Preparation Methods
The synthesis of 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide typically involves multi-step organic reactions. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing reagents such as bromopyridine and acyl chlorides under controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert it into amines.
Substitution: Halogenation and nitration reactions are common, where reagents like chlorine or nitric acid introduce new functional groups.
Major products from these reactions include halogenated derivatives, nitro compounds, and amines, which can further be used in various chemical syntheses.
Scientific Research Applications
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where overactive FGFR signaling is a common feature .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
1h-Pyrrolo[2,3-b]pyridine: Known for its anticancer properties.
1h-Pyrazolo[3,4-b]pyridine: Exhibits anti-inflammatory and antimicrobial activities.
1h-Pyrrolo[3,2-c]pyridine: Used in the development of kinase inhibitors for various diseases.
What sets 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide apart is its unique combination of substituents, which confer specific biological activities and make it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
800401-77-8 |
---|---|
Molecular Formula |
C19H18ClN3O4 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-14-4-2-13(3-5-14)19(26-6-7-27-19)11-22-18(24)15-8-12-9-17(20)21-10-16(12)23-15/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24) |
InChI Key |
HLQNNCNKFOBJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(OCCO2)CNC(=O)C3=CC4=CC(=NC=C4N3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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